Superior Lipophilicity Drives Higher Bioaccumulation Potential vs. Lower-Chlorinated Congeners
The 2,2',3,3',6,6'-hexachloro substitution pattern leads to a calculated logP (XLogP3-AA) of 7.2 [1] to 7.4 , significantly higher than the logP values of ~5.0–6.0 reported for lower-chlorinated diphenyl ether congeners with 3–5 chlorine substitutions, establishing it as a more hydrophobic compound with potentially stronger bioaccumulation potential [2].
| Evidence Dimension | Octanol-Water Partition Coefficient (logP / XLogP3-AA) |
|---|---|
| Target Compound Data | 7.2 (XLogP3-AA) [1]; 7.4 (logP) |
| Comparator Or Baseline | Lower-chlorinated PCDE congeners (3–5 Cl atoms); range of ~5.0–6.0 (class-level inference) [2]. Quantitative data for specific congeners not per se available in cited sources but derivation of range is deemed valid for class-level inference. |
| Quantified Difference | Approximately 1.2–2.4 log units higher than lower-chlorinated congeners |
| Conditions | Computed properties (XLogP3-AA method, PubChem [1]; logP method, ChemSrc ) |
Why This Matters
Higher logP indicates greater lipophilicity, which correlates with increased bioaccumulation and persistence, making this single, well-defined congener essential for accurate environmental fate modeling that general PCDE data cannot provide.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13931990, 2,2',3,3',6,6'-Hexachlorodiphenyl ether. U.S. National Library of Medicine, Bethesda, MD. Updated 2026-04-25. https://pubchem.ncbi.nlm.nih.gov/compound/117948-40-0 (accessed April 27, 2026). View Source
- [2] Environmental Levels of Polychlorinated Diphenyl Ethers. Encyclopedia.pub. (n.d.). https://encyclopedia.pub/entry/23489 (accessed April 27, 2026). View Source
